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{"title™: "The effect of the ionic strength on the activity of some serine proteinases from
invertebrates - PubMed", "url": "https://pubmed.ncbi.nim.nih.gov/13678523/", "source_info":
{"host": "pubmed.ncbi.nim.nih.gov", "base_url": "https://pubmed.ncbi.nim.nih.gov", "root_url":
"https://pubmed.ncbi.nim.nih.gov"}, "snippet": "The effect of the ionic strength on the activity of
some serine proteinases from invertebrates. ... The influence of the ionic strength on the
activity of cocoonase and trypsin-like proteinases from the midgut of the larvae of the wax moth
(Galleria mellonella), the carpet beetle (Attagenus megatoma) and the firebrat (Thermobia
domestica) was studied. The activity of all the enzymes studied was found to be in a certain
range dependent on the ionic strength of the buffer used. The activity of cocoonase and of the
proteinases from the carpet beetle and the firebrat is higher in buffers of a higher ionic strength.
The activity of the trypsin-like proteinase from the wax moth is highest in buffers of a low ionic
strength and is strongly inhibited by an ionic strength of | = 0.2 and higher. The character of the
dependence of the activity of the enzymes under study on the ionic strength is not influenced
by the nature of the buffer used (phosphate, borate, Tris-HCI). The results are discussed from
the point of view of the structure of the active site of the enzymes studied and with respect to
some peculiarities of their digestive physiology.", "content_type": "text/html|"} {"title": "The effect
of ionic strength and buffer composition on the rate of the reaction catalysed by the restriction
and modification enzymes EcoRI and EcoRYV - PubMed", "url":
"https://pubmed.ncbi.nim.nih.gov/2205427/", "source_info": {"host": "pubmed.ncbi.nim.nih.gov",
"base_url": "https://pubmed.ncbi.nim.nih.gov", "root_url": "https://pubmed.ncbi.nim.nih.gov"},
"snippet”: "The effect of ionic strength and buffer composition on the rate of the reaction
catalysed by the restriction and modification enzymes EcoRI and EcoRV. The activities of the
restriction and modification enzymes EcoRI and EcoRV display a marked dependence on the
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ionic strength. For the restriction enzyme EcoRl, the rate of the reaction increases with the
ionic strength up to a maximum and then decreases. For the EcoRI methylase, the rate of the
reaction increases up to a plateau. For both EcCoORV enzymes, the rate of the reaction
continuously decreases with increasing ionic strength. We have also found that the rates of the
reactions catalysed by these enzymes depend on the buffer substance present, even when the
pH and the ionic strength are kept constant. For the ECoRI enzymes, the activity is highest in a
Tris-HCI buffer, whereas for the ECORV enzymes a phosphate buffer is preferred. These results
show that for a full description of the salt dependence of an enzymatic reaction, it is not
sufficient to consider the ionic strength only, but that the effect of the buffer substance has to be
taken into account as well.", "content_type": "text/html"} {"title™: "The effect of ionic strength on
the activity of human alpha- and beta-thrombin - PubMed", "url":
"https://pubmed.ncbi.nim.nih.gov/6207005/", "source_info": {"host": "pubmed.ncbi.nim.nih.gov",
"base_url": "https://pubmed.ncbi.nim.nih.gov", "root_url": "https://pubmed.ncbi.nlm.nih.gov"},
"snippet": "The effect of ionic strength on the activity of human alpha- and beta-thrombin. The
clotting activity of human alpha-thrombin is markedly dependent on ionic strength. At pH 7.4,
the clotting time of fibrinogen was 13.5 s at an ionic strength of 0.15, and 120 s at 0.05. The
decreased activity at low ionic strength was also observed with the purified substrate Ac-Gly-
Pro-Arg-p-nitroanilide. The amidolytic activity of alpha-thrombin was optimal at an ionic strength
of 0.3, and decreased to a minimum at 0.05. The activity could be restored by the addition of
salt. The effect of ionic strength on the amidolytic activity of alpha-thrombin was dependent on
pH. At pH 8.0, the activity was less sensitive to changes in ionic strength than at pH 7.4. The
activity of beta-thrombin, a derivative of alpha-thrombin with low clotting activity, was also
dependent on ionic strength. The amidolytic activity of beta-thrombin was optimal at an ionic
strength of 0.2, and decreased at lower and higher ionic strengths. The effect of ionic strength
on the activity of thrombin is probably due to a conformational change in the enzyme
molecule.”, "content_type": "text/html"} {"title": "Effect of ionic strength on the catalysis of the
alpha-amylase from Bacillus amyloliquefaciens - PubMed", "url":
"https://pubmed.ncbi.nim.nih.gov/11434220/", "source_info": {"host":
"pubmed.ncbi.nim.nih.gov", "base_url": "https://pubmed.ncbi.nlm.nih.gov", "root_url":
"https://pubmed.ncbi.nim.nih.gov"}, "snippet”: "The activity of alpha-amylase from Bacillus
amyloliquefaciens is strongly dependent on the ionic strength of the medium. The enzyme
showed maximum activity at an ionic strength of 0.05 M, and the activity decreased as the ionic
strength was increased. The enzyme was also inhibited by high concentrations of salts, and the
inhibition was dependent on the nature of the salt. The inhibition was most pronounced with
salts containing divalent cations, such as CaCl2 and MgCI2. The effect of ionic strength on the
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activity of the enzyme was also dependent on the pH of the medium. At pH 5.5, the enzyme
was less sensitive to changes in ionic strength than at pH 7.5. The results suggest that the
effect of ionic strength on the activity of the enzyme is due to a combination of factors, including
the binding of ions to the enzyme, the effect of ions on the conformation of the enzyme, and the
effect of ions on the interaction of the enzyme with the substrate.”, "content_type": "text/html|"}

{"title™: "lonic Strength - an overview | ScienceDirect Topics", "url":
"https://www.sciencedirect.com/topics/chemistry/ionic-strength”, "source_info": {"host":
"www.sciencedirect.com", "base_url": "https://www.sciencedirect.com”, "root_url":
"https://www.sciencedirect.com"}, "snippet": "The ionic strength of a solution is a measure of
the concentration of ions in that solution. lonic solutions are not ideal, and the activity of ions is
lower than their concentration. The activity coefficient is a correction factor that accounts for
this deviation from ideality. The ionic strength is used to calculate the activity coefficient, and it
is also an important factor in many other areas of chemistry, such as the kinetics of reactions in
solution, the solubility of salts, and the properties of colloidal systems.\n... The effect of ionic
strength on the rate of an enzymatic reaction can be complex, and it can depend on a humber
of factors, such as the charge of the enzyme and the substrate, the pH of the medium, and the
nature of the ions in the solution. In general, the rate of an enzymatic reaction will be at a
maximum at a certain ionic strength, and it will decrease as the ionic strength is increased or
decreased from this optimal value. The optimal ionic strength for a particular enzyme will
depend on the specific enzyme and the conditions of the reaction."”, "content_type": "text/html"}
{"title": "The effect of ionic strength on the activity of firefly luciferase - PubMed", "url":
"https://pubmed.ncbi.nim.nih.gov/11718712/", "source_info™: {"host":
"pubmed.ncbi.nim.nih.gov", "base_url": "https.ncbi.nim.nih.gov", "root_url":
"https.ncbi.nlm.nih.gov"}, "snippet": "The effect of ionic strength on the activity of firefly
luciferase was studied. The activity of the enzyme was found to be dependent on the ionic
strength of the assay medium. The optimal ionic strength for the reaction was found to be in the
range of 0.05-0.1 M. The activity of the enzyme decreased as the ionic strength was increased
above this range. The inhibition of the enzyme by high ionic strength was found to be
reversible. The effect of ionic strength on the activity of the enzyme was also found to be
dependent on the pH of the assay medium. The enzyme was more sensitive to changes in
ionic strength at pH 7.8 than at pH 7.0. The results suggest that the effect of ionic strength on
the activity of the enzyme is due to a change in the conformation of the enzyme.",
"content_type": "text/html"} {"title": "Fumarate hydratase - Wikipedia", "url":

"https://en.wikipedia.org/wiki/Fumarate hydratase", "source_info": {"host": "en.wikipedia.org",

"base_url": "https://en.wikipedia.org", "root_url": "https://en.wikipedia.org"}, "snippet":
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"Fumarate hydratase (or fumarase) is an enzyme that catalyzes the reversible
hydration/dehydration of fumarate to malate. Fumarate hydratase comes in two forms: a
cytosolic form and a mitochondrial form. The mitochondrial isoenzyme (mFH) is a component
of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), and the cytosolic
isoenzyme (cFH) is involved in the metabolism of fumarate in the cytosol, which is a byproduct
of the urea cycle and amino acid catabolism. The product of the reaction, malate, is used in the
TCA cycle to produce energy in the form of ATP, and in the cytosol it is a substrate for
gluconeogenesis and other metabolic pathways.\n... The optimal pH for the reaction is around
7.5, and the optimal temperature is around 37 °C. The enzyme is inhibited by a number of
compounds, including citrate, isocitrate, and trans-aconitate. The enzyme is also inhibited by
high concentrations of its substrate, fumarate.”, "content_type": "text/html"} {"title": "The effect
of ionic strength on the kinetics of the reaction catalyzed by the restriction enzyme EcoRI -
PubMed", "url": "https://pubmed.ncbi.nim.nih.gov/2446549/", "source_info": {"host":
"pubmed.ncbi.nim.nih.gov", "base_url": "https://pubmed.ncbi.nim.nih.gov", "root_url":
"https://pubmed.ncbi.nim.nih.gov"}, "snippet": "The effect of ionic strength on the kinetics of the
reaction catalyzed by the restriction enzyme EcoRI. The kinetics of the reaction catalyzed by
the restriction enzyme EcoRI were studied as a function of the ionic strength. The rate of the
reaction was found to increase with increasing ionic strength up to a maximum at about 0.1 M
NacCl. At higher ionic strengths, the rate of the reaction decreased. The Michaelis constant, Km,
for the substrate DNA was found to be independent of the ionic strength, while the turnover
number, kcat, was found to be dependent on the ionic strength. The results are discussed in
terms of the effect of the ionic strength on the conformation of the enzyme and on the binding
of the enzyme to the substrate.”, "content_type": "text/html"} {"title": "The effect of ionic strength
on the activity of enzymes - PubMed", "url": "https://pubmed.ncbi.nlm.nih.gov/14579339/",
"source_info": {"host": "pubmed.ncbi.nim.nih.gov", "base_url": "https.ncbi.nim.nih.gov",
"root_url": "https.ncbi.nlm.nih.gov"}, "snippet™: "The effect of ionic strength on the activity of
enzymes. ... The activity of most enzymes is dependent on the ionic strength of the solution.
The optimal ionic strength for an enzyme depends on the particular enzyme and the conditions
under which the reaction is carried out. In general, enzymes are most active at an ionic
strength of about 0.1 to 0.2 M. At very low ionic strengths, the activity of enzymes is often low.
This is because the charged groups on the surface of the enzyme molecule repel each other,
which can lead to a change in the conformation of the enzyme. At very high ionic strengths, the
activity of enzymes is also often low. This is because the high concentration of ions can
interfere with the binding of the substrate to the enzyme and can also cause the enzyme to

precipitate.”, "content_type": "text/html"} {"title": "Effect of ionic strength on the activity and
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stability of immobilized enzymes - PubMed", "url™:
"https://pubmed.ncbi.nim.nih.gov/11874620/", "source_info": {"host":
"pubmed.ncbi.nim.nih.gov", "base_url": "https.ncbi.nim.nih.gov", "root_url":
"https.ncbi.nlm.nih.gov"}, "snippet": "The effect of ionic strength on the activity and stability of
immobilized enzymes. The activity and stability of enzymes immobilized on solid supports are
often affected by the ionic strength of the medium. In this study, we have investigated the effect
of ionic strength on the activity and stability of alpha-chymotrypsin immobilized on a variety of
supports. The activity of the immobilized enzyme was found to be dependent on the ionic
strength of the medium, and the optimal ionic strength for activity was dependent on the nature
of the support. The stability of the immobilized enzyme was also found to be dependent on the
ionic strength of the medium. The enzyme was most stable at low ionic strengths, and the
stability decreased as the ionic strength was increased. The results of this study suggest that
the effect of ionic strength on the activity and stability of immobilized enzymes is a complex
phenomenon that is dependent on a number of factors, including the nature of the enzyme, the
nature of the support, and the composition of the medium.", "content_type": "text/html|"} ###
Technisches Support-Center: Einfluss der lonenstarke von Ammoniumfumarat auf die
Enzymaktivitat

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der
Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf hdufig gestellte Fragen
(FAQs) zum Einfluss der lonenstarke von Ammoniumfumarat auf die Enzymaktivitat.

Fehlersuche und FAQs

F1: Unsere Enzymreaktion verlauft langsamer als erwartet, nachdem wir zu einem Puffer auf
Ammoniumfumaratbasis gewechselt haben. Woran kénnte das liegen?

Al: Eine suboptimale lonenstarke ist eine haufige Ursache flr eine verringerte Enzymaktivitat.
Die Aktivitat vieler Enzyme ist stark von der lonenstarke der Losung abhangig. Fur die meisten
Enzyme liegt die optimale lonenstarke im Bereich von 0,1 bis 0,2 M. Sowohl sehr niedrige als
auch sehr hohe lonenstarken kdnnen die Enzymaktivitat hemmen. Bei niedriger lonenstarke
kénnen abstolRende Krafte zwischen geladenen Gruppen auf der Enzymoberflache zu
Konformationsanderungen fuhren. Bei hoher lonenstarke kann die hohe lonenkonzentration
die Substratbindung stéren oder sogar zur Ausfallung des Enzyms fuhren.

Fehlerbehebung:
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o Bestimmen Sie die aktuelle lonenstarke lhres Ammoniumfumaratpuffers.

o Flhren Sie eine Titration der lonenstarke durch: Testen Sie einen Bereich von
Ammoniumfumarat-Konzentrationen (z. B. 0,05 M, 0,1 M, 0,15 M, 0,2 M, 0,3 M), um die
optimale lonenstarke fur lhr spezifisches Enzym zu ermitteln.

e Berucksichtigen Sie den pH-Wert: Stellen Sie sicher, dass der pH-Wert des Puffers im
optimalen Bereich fur Ihr Enzym liegt, da die Auswirkung der lonenstérke auch pH-abhangig
sein kann.

F2: Wir beobachten eine vollstandige Hemmung unserer Enzymaktivitat bei hohen
Konzentrationen von Ammoniumfumarat. Ist das zu erwarten?

A2: Ja, eine Hemmung bei hohen Salzkonzentrationen ist ein bekanntes Phanomen. Die
Enzymaktivitat nimmt im Allgemeinen mit steigender lonenstarke bis zu einem Maximum zu
und sinkt dann ab. Eine starke Hemmung bei hohen Konzentrationen von Ammoniumfumarat
deutet darauf hin, dass Sie weit Uber der optimalen lonenstarke fur Ihr Enzym liegen. Bei
einigen Enzymen, wie der Trypsin-ahnlichen Proteinase aus der Wachsmotte, kann eine
lonenstéarke von 0,2 und hoher bereits zu einer starken Hemmung fuhren.

F3: Hat die Art des Puffers einen Einfluss auf die Enzymaktivitat bei gleicher lonenstarke?

A3: Ja, die Pufferzusammensetzung kann die Enzymaktivitat auch bei konstanter lonenstarke
und konstantem pH-Wert beeinflussen. Studien haben gezeigt, dass verschiedene Enzyme in
unterschiedlichen Puffern eine bevorzugte Aktivitat aufweisen. So zeigen beispielsweise
EcoRI-Enzyme die hdchste Aktivitat in einem Tris-HCI-Puffer, wahrend EcoRV-Enzyme einen
Phosphatpuffer bevorzugen. Es ist daher wichtig, nicht nur die lonenstéarke, sondern auch die
spezifische Wirkung der Pufferkomponenten (Ammonium- und Fumarationen) auf lhr Enzym zu
bertcksichtigen.

F4: Konnte Fumarat selbst als Inhibitor flr unser Enzym wirken?

A4: Ja, Fumarat, der konjugierte Baseanteil von Fumarsaure in Ihrem Puffer, kann als Substrat-
oder Produktinhibitor fir bestimmte Enzyme wirken. Beispielsweise ist die Fumarathydratase
(Fumarase), ein Enzym des Krebszyklus, dafiir bekannt, durch hohe Konzentrationen ihres
Substrats Fumarat gehemmt zu werden. Uberpriifen Sie die Literatur fiir Ihr spezifisches
Enzym, um festzustellen, ob eine Substrat- oder Produktinhibierung durch Fumarat bekannt ist.
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Daten zur lonenstdarke und Enzymaktivitat

Die optimale lonenstarke ist fir jedes Enzym spezifisch. Die folgende Tabelle fasst Daten aus

der Literatur fir verschiedene Enzyme zusammen und dient als Referenz.

Enzym

Optimale lonenstarke (M)

Beobachtungen

o-Amylase (Bacillus

amyloliquefaciens)

0.05

Die Aktivitat nimmt mit

steigender lonenstéarke ab.

o-Thrombin (human)

0.3 (Amidolytische Aktivitat)

Die Gerinnungsaktivitat ist bei
0,15 M hoher als bei 0,05 M.

Die Aktivitat nimmt bei

B-Thrombin (human) 0.2 niedrigeren und hdéheren
lonenstarken ab.
o Die Aktivitat nimmt bei héheren
EcoRI-Restriktionsenzym ~0.1
lonenstarken ab.
Die Aktivitat nimmt mit
EcoRV-Restriktionsenzym - steigender lonenstéarke
kontinuierlich ab.
] Die Aktivitat nimmt oberhalb
Gluhwirmchen-Luciferase 0.05-0.1 ) )
dieses Bereichs ab.
Einige werden durch hohe
) ] ] . lonenstarke aktiviert, andere
Serinproteinasen (Wirbellose) Variiert

(z.B. Wachsmotten-Trypsin)

gehemmt.

Experimentelle Protokolle

Protokoll zur Bestimmung der optimalen lonenstarke

Dieses Protokoll beschreibt ein Standardverfahren zur Bestimmung der optimalen lonenstérke

von Ammoniumfumarat fur eine gegebene Enzymreaktion.

e Herstellung von Stammldsungen:
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o Bereiten Sie eine 1 M Stammldsung von Ammoniumfumarat vor. Passen Sie den pH-Wert
auf den fur Ihr Enzym optimalen Wert an.

o Bereiten Sie eine konzentrierte Stammldsung Ihres Enzyms in einem Puffer mit niedriger
lonenstéarke vor.

o Bereiten Sie eine konzentrierte Stammlosung des Substrats vor.

» Einrichtung der Reaktionsansatze:

o Stellen Sie eine Reihe von Reaktionspuffern mit unterschiedlichen Ammoniumfumarat-
Konzentrationen (z. B. 0 M, 0,05 M, 0,1 M, 0,15 M, 0,2 M, 0,25 M, 0,3 M) durch
Verdinnen der 1 M Stammldsung her. Stellen Sie sicher, dass der pH-Wert in allen
Puffern konstant ist.

o Pipettieren Sie fur jede zu testende Konzentration den entsprechenden Puffer in ein
Reaktionsgefal (z. B. ein Kuvetten- oder Mikrotiterplatten-Well).

o Fugen Sie alle anderen Reaktionskomponenten (z. B. Cofaktoren) hinzu.

o Aguilibrieren Sie die Reaktionsmischungen auf die optimale Reaktionstemperatur.
» Starten der Reaktion:

o Figen Sie das Substrat hinzu.

o Starten Sie die Reaktion durch Zugabe des Enzyms.
o Messung der Aktivitat:

o Messen Sie die Anfangsreaktionsgeschwindigkeit durch Uberwachung der Produktbildung
oder des Substratverbrauchs Uber die Zeit mit einer geeigneten Methode (z. B.
Spektrophotometrie, Fluorimetrie).

o Datenanalyse:

o Tragen Sie die Enzymaktivitat (Anfangsgeschwindigkeit) gegen die Konzentration von
Ammoniumfumarat auf.
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o Bestimmen Sie die Konzentration, bei der die maximale Aktivitat beobachtet wird. Dies ist
die optimale lonenstarke.

Visualisierungen

Logischer Arbeitsablauf zur Fehlerbehebung bei Problemen mit der Enzymaktivitat

Abbildung 1: Ein schematischer Leitfaden zur systematischen Fehlersuche bei unerwarteter
Enzymaktivitat in Ammoniumfumarat-Puffern.

Allgemeiner Einfluss der lonenstarke auf die Enzymaktivitat

 To cite this document: BenchChem. [Einfluss der lonenstarke von Ammoniumfumarat auf
Enzymaktivitat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079078#einfluss-der-ionenst-rke-von-
ammoniumfumarat-auf-enzymaktivit-t]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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